molecular formula C14H20N2O4 B2852093 1-(2,3,4-Trimethoxybenzoyl)piperazine CAS No. 93896-51-6

1-(2,3,4-Trimethoxybenzoyl)piperazine

Cat. No. B2852093
CAS RN: 93896-51-6
M. Wt: 280.324
InChI Key: RSGDCVBOCSMOCN-UHFFFAOYSA-N
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Description

“1-(2,3,4-Trimethoxybenzoyl)piperazine” is a chemical compound that can be used as a building block in the synthesis of various derivatives . It has a molecular weight of 280.32 .


Molecular Structure Analysis

The InChI code for “1-(2,3,4-Trimethoxybenzoyl)piperazine” is 1S/C14H20N2O4/c1-18-11-5-4-10 (12 (19-2)13 (11)20-3)14 (17)16-8-6-15-7-9-16/h4-5,15H,6-9H2,1-3H3 . This indicates the presence of 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms in the molecule.

Scientific Research Applications

Chemical Biology Probes

In chemical biology, this compound is used to synthesize probes that can selectively bind to specific proteins or nucleic acids. These probes are essential tools for understanding cellular processes and identifying potential drug targets.

Each of these applications demonstrates the versatility of 1-(2,3,4-Trimethoxybenzoyl)piperazine in scientific research, contributing to advancements in medicine and biology . The compound’s ability to be a building block for various biologically active derivatives underlines its importance in drug discovery and development.

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, indicating that it can cause acute toxicity if ingested, eye irritation, skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

piperazin-1-yl-(2,3,4-trimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-18-11-5-4-10(12(19-2)13(11)20-3)14(17)16-8-6-15-7-9-16/h4-5,15H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGDCVBOCSMOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N2CCNCC2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3,4-Trimethoxybenzoyl)piperazine

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